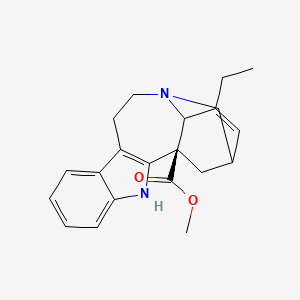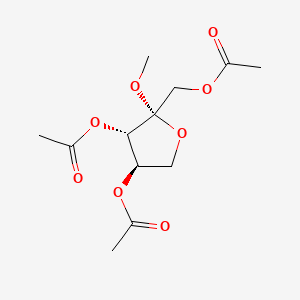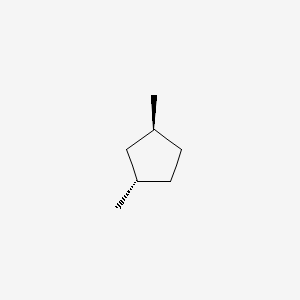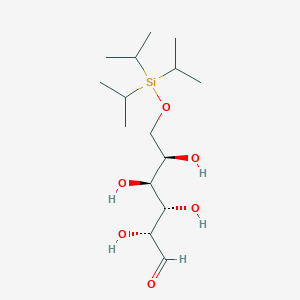
(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-(triisopropylsilyloxy)hexanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-(triisopropylsilyloxy)hexanal is a complex organic compound characterized by its multiple hydroxyl groups and a triisopropylsilyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-(triisopropylsilyloxy)hexanal typically involves the protection of hydroxyl groups followed by selective deprotection and functionalization. One common method involves the use of triisopropylsilyl chloride (TIPS-Cl) to protect the hydroxyl groups, followed by oxidation and reduction steps to achieve the desired aldehyde functionality .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development rather than large-scale industrial applications. the principles of protecting group chemistry and selective functionalization are generally applicable.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-(triisopropylsilyloxy)hexanal can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to a primary alcohol.
Substitution: Replacement of the triisopropylsilyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the triisopropylsilyloxy group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary alcohols.
Aplicaciones Científicas De Investigación
(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-(triisopropylsilyloxy)hexanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The exact mechanism of action of (2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-(triisopropylsilyloxy)hexanal is not well-understood. like other sugars, it may interact with various enzymes, proteins, and receptors in the body, leading to a range of biochemical reactions. It may be involved in metabolic processes such as glycolysis and the pentose phosphate pathway.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal: A similar compound with an additional hydroxyl group.
(1R,2R,3S,5R)-(-)-pinanediol: Another compound with multiple hydroxyl groups and a different protecting group
Uniqueness
(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-(triisopropylsilyloxy)hexanal is unique due to its specific combination of hydroxyl groups and the triisopropylsilyloxy protecting group, which provides distinct reactivity and stability compared to other similar compounds.
Propiedades
Fórmula molecular |
C15H32O6Si |
|---|---|
Peso molecular |
336.50 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-tri(propan-2-yl)silyloxyhexanal |
InChI |
InChI=1S/C15H32O6Si/c1-9(2)22(10(3)4,11(5)6)21-8-13(18)15(20)14(19)12(17)7-16/h7,9-15,17-20H,8H2,1-6H3/t12-,13+,14+,15-/m0/s1 |
Clave InChI |
WGOJFTWEYSVPCB-YJNKXOJESA-N |
SMILES isomérico |
CC(C)[Si](C(C)C)(C(C)C)OC[C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C)OCC(C(C(C(C=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Dibromo-2-[[[(4-bromobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13813498.png)
![4,8-Dihydroxy-5-methoxy-6-(7-methoxy-1,3-benzodioxol-5-yl)-7-methyl-1-prop-2-enylbicyclo[3.2.1]octan-3-one](/img/structure/B13813504.png)
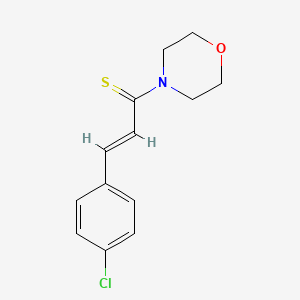

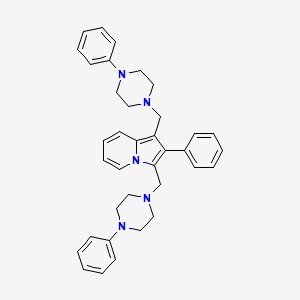
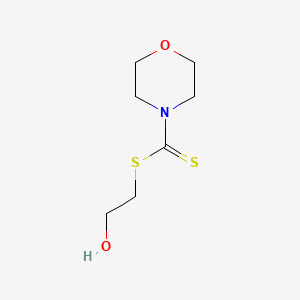
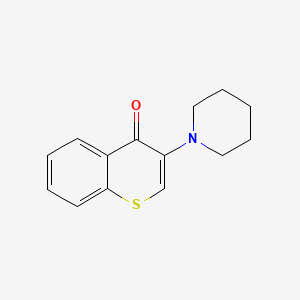
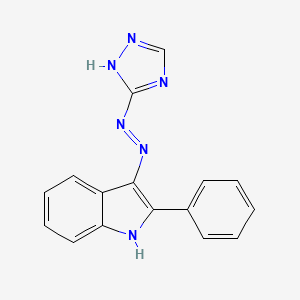
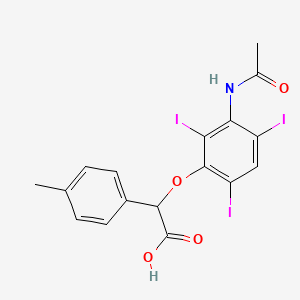
![2-(1-{[1-(2-Methoxyethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole](/img/structure/B13813549.png)
